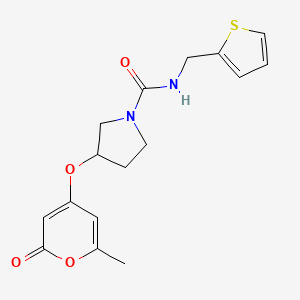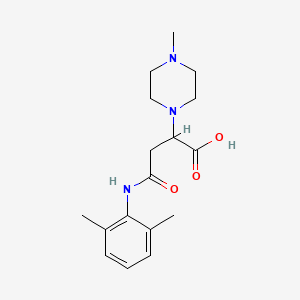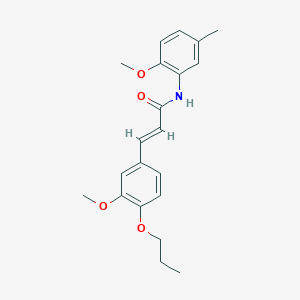
(E)-3-(3-methoxy-4-propoxyphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-methoxy-4-propoxyphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide, also known as MPMPA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Photochemical and Thermal Reactions : A study by Somei et al. (1977) discusses the photochemical and thermal addition of methanol to similar acrylamide derivatives, highlighting the different stereoselectivities in photochemical versus thermal reactions (Somei et al., 1977).
Corrosion Inhibition : Research conducted by Abu-Rayyan et al. (2022) investigates acrylamide derivatives as corrosion inhibitors in nitric acid solutions for copper, demonstrating their effectiveness through various methods including electrochemical impedance spectroscopy (Abu-Rayyan et al., 2022).
Synthesis and Cyclization : A study by Rutkauskas et al. (2008) explores the synthesis and cyclization of N-{2-[(2-Carboxyethyl)sulfanylphenyl]}-beta-alanines, which is relevant for understanding the behavior and properties of similar acrylamide compounds (Rutkauskas et al., 2008).
Crystal Structure and Biological Activity : The work of Obregón-Mendoza et al. (2018) focuses on the crystal structure, synthesis, and biological activity of ether and ester trans-ferulic acid derivatives, which are closely related to acrylamide derivatives, providing insights into their potential biological applications (Obregón-Mendoza et al., 2018).
Thermoresponsive Polymerization : Convertine et al. (2004) report on the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, a process potentially applicable to similar acrylamide derivatives for creating thermoresponsive polymers (Convertine et al., 2004).
Cytotoxicity of Derivatives : Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity, relevant for understanding the biological implications of similar acrylamide derivatives (Hassan et al., 2014).
Propiedades
IUPAC Name |
(E)-N-(2-methoxy-5-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-5-12-26-19-10-7-16(14-20(19)25-4)8-11-21(23)22-17-13-15(2)6-9-18(17)24-3/h6-11,13-14H,5,12H2,1-4H3,(H,22,23)/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWHCUVHQQMPPJ-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

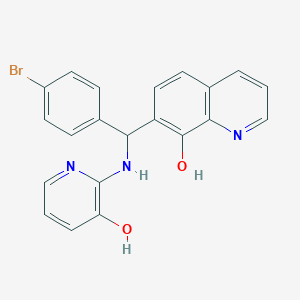
![N'-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2369226.png)
![4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2369229.png)
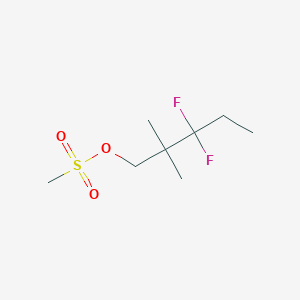
![N1-(2-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2369231.png)
![Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2369233.png)
![5-ethyl-2-methyl-2H-[1,2,4]triazol-3-ylamine](/img/structure/B2369235.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2369236.png)
![4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,5-dimethylisoxazole](/img/structure/B2369237.png)
![Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B2369238.png)
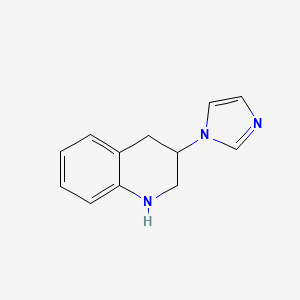
![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)butanamide](/img/structure/B2369242.png)
